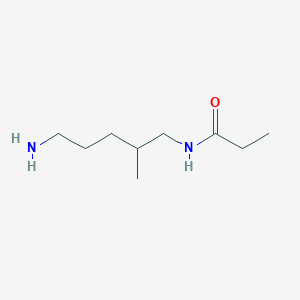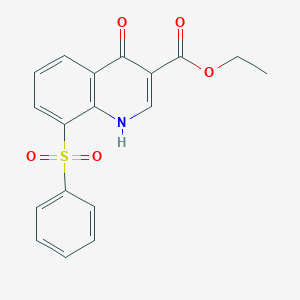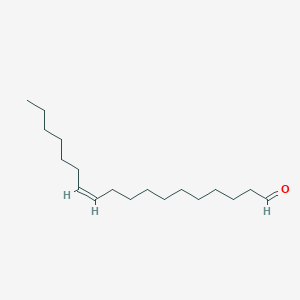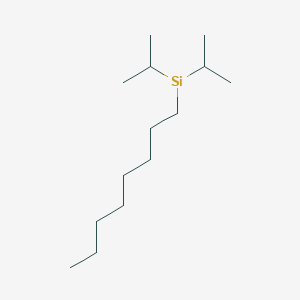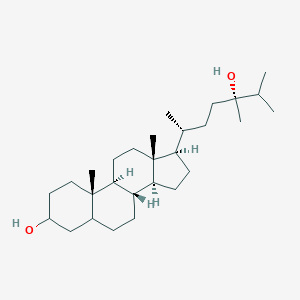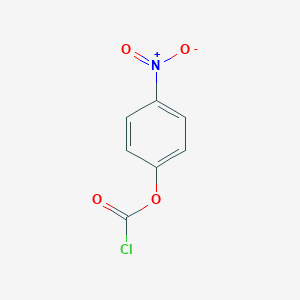
Chloroformate de 4-nitrophényle
Vue d'ensemble
Description
4-Nitrophenyl chloroformate is a chemical compound that has been studied for various applications, including the formation of self-assembled monolayers (SAMs) on gold surfaces, as a reagent in organic synthesis, and in the study of reaction kinetics. It is known for its reactivity and ability to form densely packed aromatic SAMs, as well as for its role in the synthesis of pharmaceuticals such as lenvatinib .
Synthesis Analysis
The synthesis of 4-nitrophenyl chloroformate-based compounds can involve various starting materials and conditions. For instance, 4-nitrophenyl sulfenyl chloride has been used as a precursor for SAMs formation . Additionally, 4-nitrophenyl cyclopropylcarbamate, a derivative of 4-nitrophenyl chloroformate, has been synthesized for the production of the anticancer drug lenvatinib .
Molecular Structure Analysis
The molecular structure of 4-nitrophenyl chloroformate derivatives can be complex and varies depending on the specific compound. For example, the crystal structure of a molecular adduct of 5-mono[(4-nitrophenyl)azo]-25,26,27,28-tetrahydroxycalix arene with chloroform has been determined, showing a distorted-cone conformation with intramolecular hydrogen bonds .
Chemical Reactions Analysis
4-Nitrophenyl chloroformate is involved in various chemical reactions, including the formation of carbonate moieties when reacted with dextran . The kinetics and mechanisms of its reactions with amines have been studied, revealing insights into the rate-determining steps and the influence of solvent on the reaction . Additionally, the pH-independent hydrolysis of 4-nitrophenyl chloroformate has been investigated in different solvent environments .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-nitrophenyl chloroformate and its derivatives are influenced by their molecular structure and the environment. For instance, the kinetics of hydrolysis reactions can be affected by the charge and structure of surfactants in micellar solutions . The solvent composition also plays a significant role in the hydrolysis of 4-nitrophenyl chloroformate, as seen in water-acetonitrile mixtures . The molecularly imprinted polymers (MIPs) synthesized using 4-chlorophenol as a template have shown selectivity for 4-nitrophenol, demonstrating the potential for selective extraction from water samples .
Applications De Recherche Scientifique
Synthèse de dextranes modifiés
Le chloroformate de 4-nitrophényle est utilisé dans la synthèse de dextranes modifiés par le poly(oxyéthylène). Ces dextranes modifiés peuvent avoir diverses applications, notamment en tant que systèmes d'administration de médicaments en raison de leur biocompatibilité et de leur capacité à être fonctionnalisés .
Conjugaison réversible à l'ADN modifié par des thiols
Il sert de réactif pour préparer un agent de réticulation clivable et hétérobifunctionnel pour la conjugaison réversible des amines à l'ADN modifié par des thiols. Cette application est importante dans le domaine du génie génétique et de la biotechnologie pour le marquage et le sondage de l'ADN .
Synthèse de carbonates et d'uréthanes activés
Le composé est utilisé dans la synthèse de carbonates, thiocarbonates et uréthanes activés mixtes. Ces intermédiaires activés sont essentiels dans divers processus de synthèse chimique, notamment la pharmaceutique et les polymères .
Activation des alcools, des thiols et des amines
Le this compound est un réactif courant pour l'activation des alcools, des thiols et des amines pour la formation de carbonates et de carbamates. Cette activation est une étape clé dans de nombreuses voies de synthèse en chimie organique .
Synthèse de nouveaux carbamates
Il est impliqué dans la conception et la synthèse de nouveaux carbamates. Ces carbamates ont des applications potentielles allant de la chimie médicinale à la science des matériaux en raison de leurs diverses activités et propriétés biologiques .
Blocage des groupes hydroxyle dans les nucléosides
Ce composé est également utilisé pour bloquer les groupes hydroxyle dans les nucléosides. Les produits résultants sont suffisamment stables pour des réactions chimiques ultérieures telles que la phosphorylation et peuvent être déprotégés dans des conditions douces .
Mécanisme D'action
Target of Action
The primary targets of 4-Nitrophenyl chloroformate are carboxylic acids . It reacts with these acids to form amides and esters . It also targets alcohols, thiols, and amines for the formation of carbonates and carbamates .
Mode of Action
4-Nitrophenyl chloroformate interacts with its targets through a specific sequence involving the generation of an intermediate compound called 4-nitrophenyl chloride (4-NPC) from 4-nitrophenol and thionyl chloride . This compound is then used to form amides and esters . It is also used as a coupling agent to link the drug molecule with the polyrotaxane carrier molecule .
Biochemical Pathways
4-Nitrophenyl chloroformate affects the biochemical pathways involved in the synthesis of ureas, carbamates, and carbonates . It is also used as a building block in solid-phase peptide synthesis (SPPS) to obtain altered side chain functionalities in peptides .
Result of Action
The molecular and cellular effects of 4-Nitrophenyl chloroformate’s action depend on the specific compounds it helps synthesize. For example, it can enable the covalent coupling of a peptide onto a macromer, such as oligo (poly (ethylene glycol) fumarate) (OPF), which can have various effects depending on the specific peptide and macromer involved .
Safety and Hazards
Orientations Futures
4-Nitrophenyl chloroformate is used in the synthesis of poly(oxyethylene) modified dextrans . It can be used to prepare a cleavable, heterobifunctional cross-linker for reversible conjugation of amines to thiol-modified DNA . Further, it is used in the synthesis of mixed, activated carbonates, thiocarbonates, and activated urethanes .
Analyse Biochimique
Biochemical Properties
4-Nitrophenyl chloroformate plays a significant role in biochemical reactions. It is used as a coupling agent to link the drug molecule with the polyrotaxane carrier molecule . It also acts as an activated ester reagent that enables the covalent coupling of a peptide onto a macromer .
Cellular Effects
It is known to be used in the synthesis of poly (oxyethylene) modified dextrans . It is also used to prepare a cleavable, heterobifunctional cross-linker for reversible conjugation of amines to thiol-modified DNA .
Molecular Mechanism
The molecular mechanism of 4-Nitrophenyl chloroformate involves its use as a coupling agent in the synthesis of ureas, carbamates, and carbonates . It is also used as a building block in solid-phase peptide synthesis (SPPS) to obtain altered side chain functionalities in peptides .
Temporal Effects in Laboratory Settings
It is known to be used in the synthesis of poly (oxyethylene) modified dextrans .
Dosage Effects in Animal Models
It is known to be used in the synthesis of poly (oxyethylene) modified dextrans .
Metabolic Pathways
It is known to be used in the synthesis of poly (oxyethylene) modified dextrans .
Transport and Distribution
It is known to be used in the synthesis of poly (oxyethylene) modified dextrans .
Subcellular Localization
It is known to be used in the synthesis of poly (oxyethylene) modified dextrans .
Propriétés
IUPAC Name |
(4-nitrophenyl) carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-7(10)13-6-3-1-5(2-4-6)9(11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLNNXIXOYSCMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064772 | |
| Record name | Carbonochloridic acid, 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cream crystals with an acrid odor; [Alfa Aesar MSDS] | |
| Record name | 4-Nitrophenyl chloroformate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20077 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
7693-46-1 | |
| Record name | 4-Nitrophenyl chloroformate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7693-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonochloridic acid, 4-nitrophenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007693461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonochloridic acid, 4-nitrophenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbonochloridic acid, 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.825 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-nitrophenyl chloroformate interact with hydroxyl groups?
A1: 4-Nitrophenyl chloroformate reacts with hydroxyl groups to form 4-nitrophenyl carbonate esters. This reaction proceeds through nucleophilic attack of the hydroxyl group on the carbonyl carbon of 4-nitrophenyl chloroformate, followed by the release of a chloride ion. [, , , ]
Q2: Can you give an example of a specific application of this reactivity?
A3: One example is the synthesis of dextran hydrogels for drug delivery. Dextran is activated by 4-nitrophenyl chloroformate, and the resulting carbonate esters are reacted with amine-containing molecules like drugs or crosslinkers. [, ]
Q3: What is the molecular formula and weight of 4-nitrophenyl chloroformate?
A4: The molecular formula is C7H4ClNO5, and its molecular weight is 217.57 g/mol. []
Q4: How can you confirm the structure of 4-nitrophenyl chloroformate using spectroscopic techniques?
A5: Infrared (IR) spectroscopy can be used to identify characteristic functional groups present in the molecule. The presence of a C-Cl bond is confirmed by a peak at 746 cm-1. After reaction with a hydroxyl group, the intensity of the -OH peak in the range of 3400-3450 cm-1 decreases, confirming the formation of the carbonate ester. []
Q5: What solvents are generally used for reactions involving 4-nitrophenyl chloroformate?
A7: Common solvents include dry benzene, triethylamine, ethylene dichloride, and dichloromethane. The choice of solvent depends on the specific reaction conditions and the reactants involved. [, , ]
Q6: Does 4-nitrophenyl chloroformate act as a catalyst in any reactions?
A8: 4-Nitrophenyl chloroformate is typically used as a reagent rather than a catalyst. It acts as an activating agent for hydroxyl groups, facilitating the formation of carbonate esters that can undergo further reactions. [, , ]
Q7: Are there specific formulation strategies to improve the stability of 4-nitrophenyl chloroformate?
A7: The research papers primarily focus on the synthetic applications of 4-nitrophenyl chloroformate rather than its formulation. Standard practices for handling moisture-sensitive reagents are typically employed to maintain its stability.
Q8: What safety precautions should be taken when handling 4-nitrophenyl chloroformate?
A12: As with all laboratory reagents, proper safety protocols are crucial. 4-Nitrophenyl chloroformate should be handled in a well-ventilated area using appropriate personal protective equipment, including gloves and eye protection. It is a moisture-sensitive compound and should be stored under dry conditions. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












